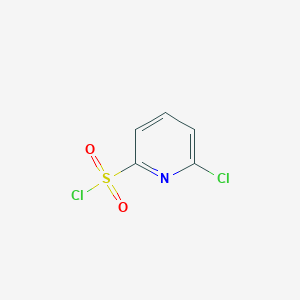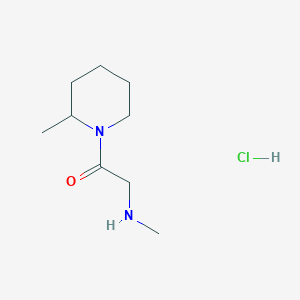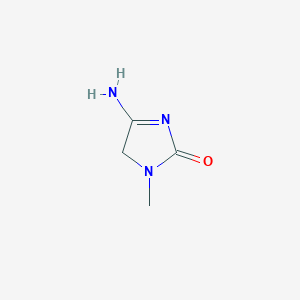
5-氨基-3-甲基-4H-咪唑-2-酮
描述
“4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one” is a compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms . They are known for their unique chemical complexity and versatility in construction/functionalization .
Molecular Structure Analysis
The molecular structure of imidazoles, including “4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one”, is characterized by a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms . The specific molecular structure of “4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one” is not provided in the retrieved papers.科学研究应用
药物化学:药物合成与开发
咪唑衍生物,如5-氨基-3-甲基-4H-咪唑-2-酮,在生物活性分子的合成中起着至关重要的作用。 它们被用于开发具有抗癌、抗衰老、抗凝血、抗炎、抗菌、抗结核、抗糖尿病、抗疟疾、抗病毒特性的药物,以及作为酶抑制剂 。咪唑的结构多样性使得能够创造出广泛的治疗剂。
绿色化学:催化剂和可持续方法
在绿色化学领域,咪唑衍生物用作离子液体和N-杂环卡宾(NHCs)。 这些化合物被用来促进有机合成中的环境友好反应,减少化学过程对环境的影响 。
农业:植物生长调节剂和杀虫剂
咪唑化合物已被用作选择性植物生长调节剂、杀菌剂、除草剂和治疗剂。 它们能够影响植物生长并保护作物免受害虫侵害,这使得它们在农业研究和应用中具有价值 。
生物化学:酶活性调节
由于它们与酶的相互作用,咪唑衍生物可以充当酶抑制剂或激活剂,因此在研究酶动力学和机制方面发挥着至关重要的作用。 这对理解代谢途径和设计针对特定酶的药物具有重要意义 。
材料科学:功能材料的合成
咪唑环被掺入到需要特定电子或物理性质的材料中。 这包括导电聚合物的开发、光伏材料和其他先进的功能材料 。
分析化学:色谱和光谱
咪唑衍生物被用于色谱方法和光谱分析,因为它们可以充当pH指示剂、络合剂或荧光标记物,有助于检测和定量各种物质 。
合成有机化学:多组分反应
该化合物参与多组分反应,这是合成有机化学的基石。 这些反应允许从更简单的前体高效合成复杂分子,通常在一个反应器中完成 。
化学生物学:分子探针和成像剂
在化学生物学中,咪唑衍生物被用来制造分子探针和成像剂。 这些化合物可以与特定的生物靶标结合,从而实现对生物过程的实时可视化和研究 。
作用机制
Target of Action
Imidazol-4-ones are known to be an important scaffold for a variety of applications, including natural products, medicine, and agriculture . They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .
Mode of Action
Imidazol-4-ones are known to have a wide range of applications, suggesting diverse modes of action depending on the specific target and application .
Biochemical Pathways
Imidazol-4-ones are found in a variety of fields, indicating that they may influence multiple biochemical pathways . For instance, they are found as advanced glycation end products (AGE) and post-translational modifications of several amino acids .
Result of Action
Given the wide range of applications of imidazol-4-ones, the results of their action are likely to be diverse and context-dependent .
生化分析
Biochemical Properties
4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one on cells are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
At the molecular level, 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with different molecular targets makes it a versatile agent in biochemical research .
Dosage Effects in Animal Models
The effects of 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is essential for determining its safe and effective use in biochemical applications .
Metabolic Pathways
4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its activity and function. Understanding these transport mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .
属性
IUPAC Name |
5-amino-3-methyl-4H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAMXDLOFRRABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)
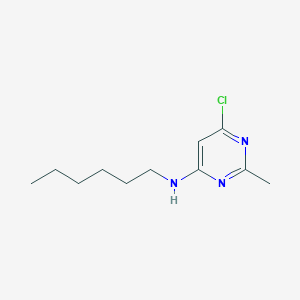


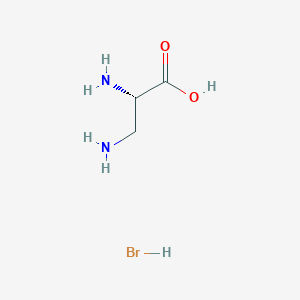

![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)



